molecular formula C20H18N2O5S B300698 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Katalognummer B300698
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: QGGIFXXZBDRIIX-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as EHT 1864, is a small molecule inhibitor that is used in scientific research. It is a thiazolidinone compound that has been shown to have potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). GEFs are proteins that activate Rho GTPases by promoting the exchange of GDP for GTP. By inhibiting GEFs, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 prevents the activation of Rho GTPases, which in turn inhibits their downstream signaling pathways. This leads to reduced cell migration, proliferation, and survival, which can result in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of Rho GTPases, which can lead to reduced cell migration, proliferation, and survival. It has also been shown to reduce tumor growth and metastasis in preclinical studies. In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis and atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 is that it is a small molecule inhibitor that can be easily synthesized and used in laboratory experiments. It has also been shown to have potential therapeutic applications in cancer and other diseases, which makes it an attractive target for drug development. However, one limitation of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. In addition, its potential therapeutic applications in humans have not been fully explored, which limits its clinical utility at present.

Zukünftige Richtungen

There are a number of future directions for the study of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864. One direction is to further explore its potential therapeutic applications in cancer and other diseases. This could involve preclinical studies to better understand its mechanism of action and its effects in vivo, as well as clinical trials to test its safety and efficacy in humans. Another direction is to explore its potential as a tool for studying Rho GTPases and their downstream signaling pathways. This could involve using 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 in laboratory experiments to better understand the role of Rho GTPases in cell migration, proliferation, and survival. Overall, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 is a promising small molecule inhibitor that has potential therapeutic applications in cancer and other diseases, and further research is needed to fully explore its potential.

Synthesemethoden

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 can be synthesized by reacting 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with N-phenylacetyl chloride to form 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864. The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been described in detail in a number of scientific publications.

Wissenschaftliche Forschungsanwendungen

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to have potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Rho GTPases, which are proteins that are involved in cell migration, proliferation, and survival. Rho GTPases are often overexpressed in cancer cells, and their inhibition by 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to reduce tumor growth and metastasis in preclinical studies. 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has also been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis and atherosclerosis.

Eigenschaften

Produktname

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molekularformel

C20H18N2O5S

Molekulargewicht

398.4 g/mol

IUPAC-Name

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C20H18N2O5S/c1-2-27-16-10-13(8-9-15(16)23)11-17-19(25)22(20(26)28-17)12-18(24)21-14-6-4-3-5-7-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+

InChI-Schlüssel

QGGIFXXZBDRIIX-GZTJUZNOSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.